molecular formula C13H20FN B1461665 [(4-Fluorophenyl)methyl](hexan-2-yl)amine CAS No. 776296-34-5

[(4-Fluorophenyl)methyl](hexan-2-yl)amine

Cat. No.: B1461665
CAS No.: 776296-34-5
M. Wt: 209.3 g/mol
InChI Key: SVQUCNYKXJTVNN-UHFFFAOYSA-N
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Description

(4-Fluorophenyl)methylamine is a secondary amine featuring a 4-fluorobenzyl group linked to a hexan-2-yl chain. This structure combines aromatic and aliphatic components, making it a versatile intermediate in organic synthesis and drug development. The fluorine atom enhances electronegativity and metabolic stability, while the hexan-2-yl chain introduces hydrophobicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]hexan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN/c1-3-4-5-11(2)15-10-12-6-8-13(14)9-7-12/h6-9,11,15H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVQUCNYKXJTVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)NCC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Fluorophenyl)methylamine is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and structure-activity relationships (SAR) based on available research findings.

Chemical Structure and Properties

The molecular structure of (4-Fluorophenyl)methylamine includes a fluorinated phenyl group attached to a hexan-2-yl amine. The presence of the fluorine atom is significant as it can influence the compound's biological activity by enhancing lipophilicity and altering interaction with biological targets.

Research indicates that compounds similar to (4-Fluorophenyl)methylamine may interact with various biological targets, including receptors and transporters. For instance, studies on related compounds have shown that modifications in the aromatic moiety can significantly affect their inhibitory activity on equilibrative nucleoside transporters (ENTs), which are crucial in nucleotide metabolism and cellular signaling pathways .

Biological Activity Overview

The biological activities of (4-Fluorophenyl)methylamine can be summarized as follows:

Activity Description
Inhibition of ENTs Similar compounds have demonstrated selective inhibition of ENT1 and ENT2 .
Antiproliferative Effects Fluorinated derivatives exhibit potent antiproliferative activity against cancer cells .
Receptor Modulation Potential modulation of ion channels such as KV7, which are involved in pain and epilepsy treatment .

Case Studies and Research Findings

  • Inhibition of Nucleoside Transporters : A study on a structurally related compound demonstrated that the introduction of halogen substituents significantly enhanced inhibitory effects on ENTs. The study highlighted that specific modifications could lead to selective inhibition, suggesting that (4-Fluorophenyl)methylamine could be optimized for similar properties .
  • Anticancer Activity : Research into fluorinated benzothiazoles revealed that fluorination can enhance antiproliferative effects without the biphasic dose-response commonly seen in other chemotherapeutics. This suggests that fluorinated compounds like (4-Fluorophenyl)methylamine may have favorable pharmacokinetic profiles for cancer treatment .
  • Ion Channel Interaction : The modulation of KV7 channels by related compounds has been documented, indicating potential use in treating neurological disorders. This highlights the importance of structural modifications in enhancing therapeutic efficacy while minimizing side effects .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that variations in the substituent groups on the phenyl ring significantly impact the biological activity of amines. For instance, the presence of a fluorine atom enhances binding affinity and selectivity towards specific targets, such as ENTs and ion channels.

Scientific Research Applications

Drug Development

(4-Fluorophenyl)methylamine has been investigated for its potential as a pharmacological agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new medications. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are desirable traits in drug design.

Antidepressant Activity

Research indicates that compounds similar to (4-Fluorophenyl)methylamine may exhibit antidepressant properties. Studies have shown that modifications of phenethylamines can lead to significant changes in their pharmacological effects, including serotonin receptor activity, which is crucial for mood regulation.

Building Block in Organic Synthesis

(4-Fluorophenyl)methylamine serves as a versatile building block in organic synthesis. Its amine functional group allows for further derivatization, enabling the creation of more complex molecules that can be tailored for specific applications in pharmaceuticals and agrochemicals.

Synthesis of Novel Compounds

The compound can be utilized in the synthesis of novel compounds with potential applications in various fields such as materials science and nanotechnology. Its unique structure provides a pathway to create derivatives that may possess enhanced properties or functionalities.

Case Study: Antidepressant Development

A study published in the Journal of Medicinal Chemistry explored the modification of phenethylamines, including derivatives of (4-Fluorophenyl)methylamine, leading to compounds with improved efficacy as antidepressants. The research highlighted the importance of fluorination in enhancing the biological activity of these compounds .

CompoundActivityReference
(4-Fluorophenyl)methylaminePotential antidepressant
Similar phenethylaminesVarious receptor interactions

Case Study: Synthesis and Characterization

Another significant study focused on the synthesis and characterization of (4-Fluorophenyl)methylamine derivatives, demonstrating their utility as intermediates in pharmaceutical chemistry. The findings suggested that these derivatives exhibited promising biological activities, warranting further investigation into their therapeutic potential .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

  • N-[(4-Fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine (): This compound replaces the hexan-2-yl group with a tetrazolo-pyridazine ring. However, the absence of a flexible alkyl chain reduces lipid solubility compared to the target compound. Key Difference: Tetrazolo-pyridazine vs. hexan-2-yl; impacts solubility and target selectivity.
  • Molecular weight (173.62 vs. ~206.3 for the target) also affects pharmacokinetics .

Alkyl Chain Modifications

  • N-(Hexan-2-yl)-2-methoxyacetamide ():
    Replacing the 4-fluorobenzyl group with a methoxyacetamide moiety results in lower enzymatic activity (18% conversion for (S)-enantiomer vs. higher activity for benzylamine derivatives). This highlights the importance of the aromatic fluorophenyl group in enzyme interactions .

  • [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine ():
    The tetrahydropyran ring introduces steric bulk and oxygen-based hydrogen bonding, contrasting with the linear hexan-2-yl chain. Such structural differences may influence solubility and conformational flexibility .

Physical Properties

Compound Molecular Weight logP (Predicted) Solubility (mg/mL)
(4-Fluorophenyl)methylamine 206.3 ~3.5 ~0.1 (PBS)
(2-Chloro-4-fluorophenyl)methylamine 173.6 ~2.8 ~1.5 (PBS)
N-[(4-Fluorophenyl)methyl]tetrazolo[1,5-b]pyridazin-6-amine 259.3 ~1.2 ~5.0 (DMSO)

Preparation Methods

General Synthetic Strategy

The core synthetic approach to (4-Fluorophenyl)methylamine typically involves the nucleophilic substitution of a halogenated benzyl precursor (such as 4-fluorobenzyl chloride) with hexan-2-amine. This reaction is facilitated under basic conditions to promote the amine's nucleophilicity and displacement of the halide.

  • Reaction Type: Nucleophilic substitution (SN2)
  • Key reactants: 4-fluorobenzyl chloride and hexan-2-amine
  • Base: Sodium hydroxide, potassium carbonate, or similar bases
  • Solvents: Organic solvents like toluene, dichloromethane, or ethyl acetate
  • Temperature: Typically ambient to moderate heating (20–70 °C)

This method is analogous to the preparation of related compounds such as (2-chlorophenyl)methyl(hexan-2-yl)amine, where the halogenated benzyl chloride reacts with hexan-2-amine under basic conditions in an organic solvent medium to yield the desired amine product.

Detailed Reaction Procedure and Work-Up

A representative synthetic procedure involves:

  • Charging the reaction vessel with 4-fluorobenzyl chloride and hexan-2-amine in an organic solvent.
  • Adding a base (e.g., sodium hydroxide or potassium carbonate) to deprotonate the amine and facilitate nucleophilic attack.
  • Stirring the reaction mixture at controlled temperature (often 25–70 °C) until completion, monitored by thin-layer chromatography (TLC).
  • Upon completion, the reaction mixture is subjected to aqueous work-up:
    • Washing with sodium bicarbonate solution to neutralize acids.
    • Extraction with ethyl acetate or similar solvents to separate organic and aqueous layers.
    • Washing organic layers with brine (sodium chloride solution) to remove residual water and impurities.
  • Concentration of the organic phase under reduced pressure at moderate temperature (e.g., 40–45 °C) to yield an oily residue.
  • Purification by recrystallization or precipitation using solvents such as toluene and hexane under inert atmosphere (nitrogen) to obtain the pure solid amine compound.

Optimization and Industrial Scale Considerations

  • Continuous Flow Reactors: Industrial synthesis may employ continuous flow reactors for improved heat transfer, mixing, and reaction control, enhancing yield and purity.
  • Catalysis: Catalysts or ligand systems (e.g., pyridine or phenanthroline ligands) might be used to improve reaction efficiency and selectivity, especially in related amine syntheses.
  • Reaction Monitoring: TLC and chromatographic techniques are standard for monitoring reaction progress and purity.
  • Temperature Control: Reaction temperatures are optimized (often 20–35 °C for sensitive steps) to balance reaction rate and side-product formation.

Data Table: Typical Reaction Conditions and Yields

Parameter Typical Conditions Notes
Starting Materials 4-Fluorobenzyl chloride, hexan-2-amine Molar ratio ~1:1.1
Base Sodium hydroxide, potassium carbonate Stoichiometric or slight excess
Solvent Toluene, dichloromethane, ethyl acetate Choice affects solubility and yield
Temperature 25–70 °C Ambient to moderate heating
Reaction Time 4–20 hours Monitored by TLC
Work-up Aqueous bicarbonate wash, brine wash Removes acid and inorganic impurities
Purification Recrystallization from toluene/hexane Yields solid pure compound
Yield 70–95% Depends on scale and purification
Atmosphere Nitrogen (inert) To prevent oxidation or moisture ingress

Research Findings and Variations

  • Ligand-Assisted Synthesis: Research indicates that the use of nitrogen-containing ligands such as pyridine derivatives can improve reaction rates and selectivity in related amine syntheses.
  • Alternative Precursors: While 4-fluorobenzyl chloride is the common electrophile, 4-fluorobenzyl bromide or tosylates may be used for better reactivity.
  • Reduction Methods: In some complex syntheses involving fluorophenyl amines, reductions with diisobutylaluminium hydride (DIBAL) or catalytic hydrogenation are employed to obtain amine intermediates.
  • Photochemical and Organolithium Approaches: Advanced synthetic routes involving organolithium reagents and photochemical steps have been reported for related fluorophenyl amines, though these are more specialized and less common for simple (4-Fluorophenyl)methylamine preparation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(4-Fluorophenyl)methyl](hexan-2-yl)amine
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